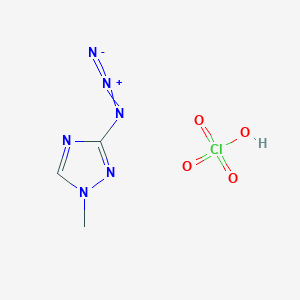
3-Azido-1-methyl-1,2,4-triazole;perchloric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Azido-1-methyl-1,2,4-triazole;perchloric acid is a compound that belongs to the class of azoles, which are five-membered heterocyclic compounds containing at least one nitrogen atom.
Vorbereitungsmethoden
The synthesis of 3-Azido-1-methyl-1,2,4-triazole;perchloric acid can be achieved through several routes. One common method involves the alkylation of 3-azido-1,2,4-triazole with oxiranes, bromoacetone, and methyl vinyl ketone, resulting in a mixture of N-substituted 3- and 5-azido-1,2,4-triazoles . Another approach is the partial diazotization-substitution of 3,5-diamino-1,2,4-triazole, followed by nitrosation and subsequent conversion into the azido compound . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
3-Azido-1-methyl-1,2,4-triazole;perchloric acid undergoes various types of chemical reactions, including:
Alkylation: Reaction with oxiranes, bromoacetone, and methyl vinyl ketone to form N-substituted azido-triazoles.
Heterylation: Reaction with 3,5-dinitro-1,2,4-triazole derivatives, selectively reacting at the N1 atom.
Bromination: Bromination to form 3-azido-5-bromo-1,2,4-triazole.
Common reagents used in these reactions include oxiranes, bromoacetone, methyl vinyl ketone, and bromine. The major products formed from these reactions are N-substituted azido-triazoles and brominated azido-triazoles .
Wissenschaftliche Forschungsanwendungen
3-Azido-1-methyl-1,2,4-triazole;perchloric acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Azido-1-methyl-1,2,4-triazole;perchloric acid involves its interaction with molecular targets and pathways within biological systems. The azido group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with enzymes and receptors. These interactions can result in the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .
Vergleich Mit ähnlichen Verbindungen
3-Azido-1-methyl-1,2,4-triazole;perchloric acid can be compared with other similar compounds, such as:
3-Azido-5-amino-1,2,4-triazole: Similar in structure but contains an amino group instead of a methyl group.
3-Azido-1,2,4-triazole: Lacks the methyl group present in this compound.
3-Amino-1,2,4-triazole: Contains an amino group instead of an azido group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Eigenschaften
CAS-Nummer |
828268-63-9 |
|---|---|
Molekularformel |
C3H5ClN6O4 |
Molekulargewicht |
224.56 g/mol |
IUPAC-Name |
3-azido-1-methyl-1,2,4-triazole;perchloric acid |
InChI |
InChI=1S/C3H4N6.ClHO4/c1-9-2-5-3(7-9)6-8-4;2-1(3,4)5/h2H,1H3;(H,2,3,4,5) |
InChI-Schlüssel |
NVXVXMJJJJIJNN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC(=N1)N=[N+]=[N-].OCl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(Buta-1,3-dien-2-yl)-3,6-dimethoxyphenyl]-1,3-dithiane](/img/structure/B14227591.png)

![N-{4-[Azido(phenyl)methyl]-2-fluorophenyl}methanesulfonamide](/img/structure/B14227612.png)


![(2R)-2-{[(4R)-Dec-1-en-4-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B14227620.png)



![6-[5-(Trifluoromethyl)thiophen-3-yl]pyridine-3-carbonitrile](/img/structure/B14227642.png)


![1,3,5-Tris[2-(piperidin-1-yl)ethyl]-1,3,5-triazinane](/img/structure/B14227669.png)
